2,4-dichloro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}phenol
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Overview
Description
2,4-DICHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL is a complex organic compound that features a phenol group substituted with dichloro and benzodiazolyl imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL typically involves the condensation of 2,4-dichlorophenol with 2-phenyl-1H-1,3-benzodiazole-5-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of the intermediate compounds, followed by their condensation under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The final product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2,4-DICHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A simpler compound with similar substitution patterns but lacking the benzodiazolyl imino group.
2-Phenyl-1H-1,3-benzodiazole: A related compound that forms part of the structure of 2,4-DICHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL.
Uniqueness
2,4-DICHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL is unique due to its combination of dichlorophenol and benzodiazolyl imino groups, which confer distinct chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler compounds.
Properties
Molecular Formula |
C20H13Cl2N3O |
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Molecular Weight |
382.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[(2-phenyl-3H-benzimidazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C20H13Cl2N3O/c21-14-8-13(19(26)16(22)9-14)11-23-15-6-7-17-18(10-15)25-20(24-17)12-4-2-1-3-5-12/h1-11,26H,(H,24,25) |
InChI Key |
XIPXWUGPSHEORL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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